molecular formula C15H28N4O2S B118131 5-(Biotinamido)pentylamine CAS No. 115416-38-1

5-(Biotinamido)pentylamine

Cat. No.: B118131
CAS No.: 115416-38-1
M. Wt: 328.5 g/mol
InChI Key: CCSGGWGTGOLEHK-OBJOEFQTSA-N
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Description

5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group. Labeling materials or proteins with biotin provides a means to enrich and capture targets from biological systems . This compound is widely used in various scientific fields due to its ability to form stable bonds with proteins and other molecules.

Mechanism of Action

Target of Action

5-(Biotinamido)pentylamine is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound interacts with its targets through the ubiquitin-proteasome system . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and its manipulation allows for the selective degradation of target proteins .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a solubility of 100 mg/ml in dmso . These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By recruiting an E3 ubiquitin ligase to a target protein, the compound allows for the selective degradation of that protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area to ensure safety . Additionally, the compound’s solubility in DMSO suggests that the presence of DMSO in the environment could potentially affect the compound’s action .

Biochemical Analysis

Biochemical Properties

5-(Biotinamido)pentylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an amine substrate in the colorimetric assay for Factor XIII in plasma . The concentrations of N,N-dimethylcasein, this compound, Ca2+, and thrombin were chosen to allow near-maximum velocity of amine incorporation .

Cellular Effects

Labeling materials or proteins with this compound provides a means to enrich and capture targets from biological systems This has implications for the effects of this product on various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biotinamido)pentylamine typically involves the reaction of biotin with a pentylamine derivative. One common method involves dissolving biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding the pentylamine derivative along with a coupling agent like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as using automated synthesis platforms. These platforms can automate the biotin tagging process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Biotinamido)pentylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from reactions involving this compound are typically biotinylated proteins or other biotinylated molecules. These products are valuable for various biochemical applications, including protein purification and detection .

Scientific Research Applications

5-(Biotinamido)pentylamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Aminopentyl)biotinamide
  • Biotin cadaverine
  • Biotin-DAPe

Uniqueness

5-(Biotinamido)pentylamine is unique due to its versatility as a biotinylated linker. Its ability to form stable bonds with a wide range of molecules makes it particularly valuable for various scientific and industrial applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSGGWGTGOLEHK-OBJOEFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151096
Record name 5-(Biotinamido)pentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115416-38-1
Record name 5-(Biotinamido)pentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115416381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Biotinamido)pentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 5-(Biotinamido)pentylamine acts as an amine donor substrate for transglutaminases. [] These enzymes catalyze the formation of isopeptide bonds between glutamine (Q) residues and lysine (K) residues in proteins. This compound can compete with lysine residues for the transglutaminase active site, leading to its incorporation into proteins at the site of glutamine residues. [, , ]

ANone: The incorporation of this compound can have several downstream effects depending on the protein being modified:

  • Altered protein function: Crosslinking or modification of proteins by this compound can alter their structure and function. For instance, incorporation of this compound into α2-antiplasmin significantly enhances its crosslinking to fibrin, thereby increasing the resistance of fibrin to plasmin degradation. [, ]
  • Facilitation of protein isolation: The biotin moiety on this compound allows for easy detection and purification of transglutaminase-modified proteins using avidin or streptavidin affinity chromatography. [, , ] This enables researchers to study the targets of transglutaminases and their biological roles. [, ]
  • Investigation of enzymatic activity: By measuring the incorporation of this compound into specific proteins, researchers can determine transglutaminase activity in various biological samples, including plasma, cell lysates, and tissue extracts. [, , , , ]

ANone: The molecular formula of this compound is C15H29N5O2S, and its molecular weight is 343.5 g/mol.

ANone: While the provided abstracts do not specify detailed spectroscopic data, this compound can be characterized using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry. These methods provide information on its structure and purity.

ANone: Yes, this compound is frequently used to study the catalytic properties of transglutaminases. By varying the concentration of this compound and other substrates in assays, researchers can determine the kinetic parameters (Km, Vmax) of transglutaminases. [, , ]

ANone: this compound has found widespread use in:

  • Identification of transglutaminase substrates: By incubating cell lysates or tissue extracts with this compound and active transglutaminase, researchers can identify proteins modified by the enzyme. The biotinylated proteins can then be purified and identified using mass spectrometry. [, ]
  • Measurement of transglutaminase activity: The incorporation of this compound into a substrate can be quantified using various detection methods, including colorimetric, chemiluminescent, or fluorescence-based assays. [, , , ] This enables the measurement of transglutaminase activity in biological samples.
  • Investigation of transglutaminase involvement in biological processes: By using this compound as a probe, researchers can study the role of transglutaminases in various physiological and pathological processes such as coagulation, wound healing, inflammation, and cancer. [, , , , ]

ANone: Yes, this compound has the potential to bridge different research fields, including:

  • Biomaterial development: Transglutaminases can be used to crosslink biomaterials, improving their mechanical properties and stability. This compound could be used to modify biomaterials, introducing biotin moieties for further functionalization or to study the crosslinking process. []

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